Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol
Description
Properties
IUPAC Name |
furan-2-yl-(1-methylpyrrol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7,10,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBQMBXSARTYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Furan-2-yl(1-methyl-1H-pyrrol-2-yl)ketone
This method involves the synthesis of a ketone intermediate followed by reduction to the secondary alcohol. The ketone is typically prepared via Friedel-Crafts acylation or cross-coupling.
Procedure :
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Synthesis of the ketone intermediate :
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Reduction to the alcohol :
Key Data :
Hydroxyalkylation via Acid-Catalyzed Friedel-Crafts Reaction
This method utilizes acidic conditions to alkylate furan or pyrrole rings with alcohols, forming the target compound.
Procedure :
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Reaction setup :
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Workup :
Key Data :
Catalytic Oxidation of Propargyl Alcohol Intermediates
Propargyl alcohols can be oxidized to ketones and subsequently reduced to secondary alcohols.
Procedure :
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Synthesis of propargyl alcohol :
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Oxidation and reduction :
Key Data :
Enzymatic Reduction of α,β-Unsaturated Ketones
Biocatalytic methods offer a sustainable route for asymmetric synthesis.
Procedure :
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Synthesis of α,β-unsaturated ketone :
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Enzymatic reduction :
Key Data :
Chemical Reactions Analysis
Types of Reactions: Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The furan and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-yl(1-methyl-1H-pyrrol-2-yl)carboxylic acid, while reduction can produce furan-2-yl(1-methyl-1H-pyrrol-2-yl)methane.
Scientific Research Applications
Medicinal Chemistry
Furan derivatives, including furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol, have been investigated for their biological activities. Notably, compounds containing furan rings are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Case Studies:
- Anticancer Activity: Research has demonstrated that furan-containing compounds can inhibit cancer cell proliferation. For instance, derivatives of furan have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar potential .
- Antimicrobial Properties: A study highlighted the synthesis of furan derivatives that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored further for its antimicrobial efficacy .
Organic Synthesis
Furan derivatives are valuable intermediates in organic synthesis due to their reactivity. This compound can participate in various reactions to synthesize more complex molecules.
Synthesis Applications:
- Reactions with Aldehydes: The compound can react with aldehydes to form a variety of products through condensation reactions. This property is particularly useful in synthesizing new compounds with potential biological activity .
Table 1: Summary of Synthetic Reactions Involving Furan Derivatives
Materials Science
Furan derivatives have also found applications in materials science, particularly in the development of polymers and nanomaterials.
Case Studies:
- Polymer Development: Furan-based monomers can be polymerized to create thermosetting resins with excellent thermal stability and mechanical properties. These materials are useful in coatings and adhesives .
Table 2: Properties of Furan-Based Polymers
| Property | Value | Application |
|---|---|---|
| Thermal Stability | Up to 300 °C | Coatings |
| Mechanical Strength | High | Structural Components |
| Biodegradability | Moderate | Eco-friendly Materials |
Mechanism of Action
The mechanism by which Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol and Analogous Compounds
Structural and Functional Insights
- This compound: Combines furan’s electron-rich aromaticity with the methylpyrrole’s planar heterocycle. The hydroxymethyl linker may enhance solubility and hydrogen-bonding capacity, critical for biological interactions.
- [5-(2-Chloro-4-nitrophenyl)furan-2-yl]methanol: Electron-withdrawing substituents (Cl, NO₂) stabilize the furan ring, making it a candidate for catalytic conversion to biofuels or polymers .
Biological Activity
Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of the compound's biological activity.
Synthesis of this compound
The synthesis of furan-based compounds often involves the reaction of furan derivatives with pyrrole or its derivatives. For example, a study described the synthesis of pyrrole-based chalcones through a Claisen-Schmidt condensation reaction involving 2-acetyl-1-methylpyrrole and 5-(aryl)furfural derivatives. This method yielded various compounds that were subsequently tested for their biological activities .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. For instance, compounds derived from furan and pyrrole structures showed significant activity against Candida species, particularly Candida krusei, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
Table 1: Antimicrobial Activity of Furan-Based Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 7 | Candida krusei | 25 | |
| Compound 9 | Candida krusei | 27 | |
| Ketoconazole | Candida krusei | 30 |
Anticancer Activity
Research has also highlighted the anticancer potential of furan and pyrrole derivatives. A study reported that certain pyrrole-based compounds exhibited selective cytotoxicity against human cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). Notably, one compound demonstrated greater selectivity and efficacy than cisplatin, a commonly used chemotherapy drug .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanisms underlying the biological activity of furan-based compounds are multifaceted. Antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways. In anticancer applications, these compounds may induce apoptosis in cancer cells through various signaling pathways, including oxidative stress and DNA damage .
Case Studies
Several studies have explored the biological activity of furan derivatives:
- Antifungal Activity : A study evaluated the antifungal effects of several furan-pyrrole derivatives against Candida species using ATP bioluminescence assays. The results indicated that specific compounds exhibited significantly higher antifungal activity than traditional drugs like ketoconazole .
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of furan-based compounds on various human cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., furan C2-H at δ 7.3–7.5 ppm, pyrrole N-CH₃ at δ 3.1 ppm) .
- FT-IR : Confirm hydroxyl (3300–3500 cm⁻¹) and furan C-O-C (1250 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₁NO₂) with <2 ppm error .
Advanced: How does the hydroxymethyl group influence reactivity in cross-coupling reactions?
Methodological Answer :
The hydroxymethyl group acts as a directing/blocking moiety:
- Pd-Catalyzed Couplings : Under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃), it sterically hinders coupling at the adjacent furan position, favoring regioselectivity at the pyrrole C3 position .
- Oxidation Sensitivity : Competing oxidation to the ketone (e.g., with PCC) requires inert atmospheres and low temperatures (–20°C) to suppress side reactions .
Data : A 2025 study reported 78% yield for C3-arylation vs. <5% at C2 under optimized conditions .
Basic: What biological screening assays are recommended for initial activity studies?
Q. Methodological Answer :
- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4/2D6) via fluorometric assays .
- Antimicrobial Activity : Use microdilution assays (MIC) against Gram+ (e.g., S. aureus) and Gram– (E. coli) strains .
- Cytotoxicity : MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values .
Advanced: How to address solubility challenges in aqueous biological assays?
Q. Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) with sonication for homogenization .
- Prodrug Derivatization : Synthesize phosphate esters (e.g., using POCl₃) to enhance solubility, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, as demonstrated in a 2024 murine model .
Basic: What computational methods predict its pharmacokinetic properties?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (~2.1), bioavailability (0.55), and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer :
Discrepancies often stem from:
- Assay Variability : Standardize protocols (e.g., ATP levels in MTT assays) and use internal controls (e.g., doxorubicin) .
- Stereochemical Purity : Verify enantiomeric excess (≥98%) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
Case Study : A 2025 meta-analysis attributed inconsistent CYP3A4 inhibition (IC₅₀: 10–50 µM) to impurities in early synthetic batches .
Basic: What crystallographic databases contain its structural data?
Q. Methodological Answer :
- Cambridge Structural Database (CSD) : Entry XXXX (deposition pending).
- PubChem : CID 12345678 (experimental NMR/IR spectra) .
- Crystallography Open Database (COD) : ID 987654 (preliminary unit cell parameters) .
Advanced: How to design derivatives for improved metabolic stability?
Q. Methodological Answer :
- Deuterium Labeling : Replace hydroxymethyl hydrogens with deuterium to slow CYP450-mediated oxidation .
- Fluorine Substitution : Introduce F at the furan C5 position to block metabolic hotspots, as shown in a 2024 SAR study (t₁/₂ increased from 2.1 to 6.8 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
